Sodium antimonate monohydrate

Description

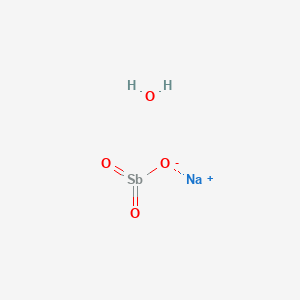

Sodium antimonate (B1203111) monohydrate is an inorganic chemical compound featuring sodium, antimony, oxygen, and hydrogen. The antimony in this compound exists in the +5 oxidation state. ontosight.aiontosight.ai It is one of several hydrated forms of sodium antimonate.

Properties

CAS No. |

30718-75-3 |

|---|---|

Molecular Formula |

H2NaO4Sb |

Molecular Weight |

210.76 g/mol |

IUPAC Name |

sodium;oxido(dioxo)-λ5-stibane;hydrate |

InChI |

InChI=1S/Na.H2O.3O.Sb/h;1H2;;;;/q+1;;;;-1; |

InChI Key |

OFYMLSAOFKFRCI-UHFFFAOYSA-N |

Canonical SMILES |

O.[O-][Sb](=O)=O.[Na+] |

Origin of Product |

United States |

Structural Elucidation and Crystallographic Investigations

Crystal Systems and Space Groups

The polymorphism of sodium antimonate (B1203111) is evident in the different crystal structures it can adopt, often depending on the conditions of synthesis such as temperature and pressure. The most well-documented structures include the ilmenite-type, pyrochlore-related phases, and a high-pressure orthorhombic form.

The most common ambient pressure form of sodium antimonate (NaSbO₃) adopts the ilmenite (B1198559) structure. This structure is analogous to the mineral ilmenite (FeTiO₃). Research based on single-crystal X-ray diffraction has definitively characterized this phase. It crystallizes in the trigonal system with the rhombohedral space group R-3 (No. 148). scielo.org.mxresearchgate.net

In this arrangement, the structure is composed of alternating layers of edge-sharing SbO₆ octahedra and NaO₆ octahedra stacked along the c-axis. scielo.org.mxresearchgate.net The sodium and antimony cations occupy two-thirds of the available octahedral sites within a hexagonal close-packed array of oxygen atoms. scielo.org.mx This layered arrangement results in distinct structural dimensionality which influences properties like ionic conductivity. scielo.org.mx

Detailed crystallographic data for the ilmenite phase of NaSbO₃ have been determined through both single-crystal and powder X-ray diffraction studies, with Rietveld refinement confirming the structural parameters. scielo.org.mxresearchgate.net

| Parameter | Value (Single Crystal XRD) scielo.org.mxresearchgate.net | Value (Powder XRD) researchgate.netresearchgate.net |

|---|---|---|

| Crystal System | Trigonal | Trigonal |

| Space Group | R-3 (No. 148) | R-3 (No. 148) |

| Lattice Parameter 'a' | 5.2901(3) Å | 5.2944(4) Å |

| Lattice Parameter 'c' | 15.926(2) Å | 15.9469(8) Å |

| Unit Cell Volume (V) | 385.98(4) ų | 387.124(0) ų |

| Formula Units (Z) | 6 | 6 |

While the stoichiometric NaSbO₃ compound commonly forms an ilmenite structure, phases with the pyrochlore (B1171951) structure can be formed within the sodium-antimony-oxygen system, particularly in non-stoichiometric solid solutions. The ideal pyrochlore structure has the general formula A₂B₂O₇ and typically crystallizes in the cubic space group Fd-3m.

Early literature claims that NaSbO₃ could occur with a pyrochlore structure have been re-evaluated. It is now understood that stable sodium antimonate pyrochlore phases exist when the sodium to antimony ratio is altered, for instance, in compositions like NaₓSb₂Oᵧ. One study on the Sb₂O₄-NaSbO₃ system identified an intermediate pyrochlore-type solid solution with a maximum melting point at a Na:Sb atomic ratio of 3:5. researchgate.net These structures consist of a robust three-dimensional framework of corner-sharing BO₆ octahedra, creating tunnels where the A-site cations are located.

Beyond the common trigonal form, other polymorphs of sodium antimonate can be synthesized under specific conditions.

Orthorhombic Polymorph: A high-pressure synthesis study successfully produced an orthorhombic polymorph of NaSbO₃. This phase was obtained under conditions of 10.5 GPa and 1150 °C. scielo.org.mx The structure is described as a distorted perovskite and is the first ternary perovskite reported to contain Sb⁵⁺ cations on the octahedral site. scielo.org.mx

| Parameter | Value scielo.org.mx |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Lattice Parameter 'a' | 5.43835(6) Å |

| Lattice Parameter 'b' | 7.66195(8) Å |

| Lattice Parameter 'c' | 5.3820(5) Å |

Monoclinic Polymorphs: A distinct monoclinic polymorph of NaSbO₃ is not extensively documented in literature. However, structural studies of related compounds suggest its plausibility. For example, a new form of LiSbO₃, prepared by ion exchange from ilmenite-type NaSbO₃, was indexed with a monoclinic C-centered pseudo-orthorhombic cell. researchgate.net This monoclinic cell is thought to be derivable from the ilmenite structure through the gliding of SbO₆ layers, indicating that such a transformation is structurally feasible. researchgate.net Furthermore, other antimonate compounds, such as CuSb₂O₆, are known to adopt monoclinically distorted structures. ias.ac.in

Advanced Diffraction Techniques

The elucidation of these complex crystal structures relies heavily on advanced diffraction techniques. X-ray diffraction is the cornerstone method for determining the atomic arrangement in crystalline solids by analyzing the pattern of scattered X-rays.

Single Crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information about the crystal lattice, including unit cell dimensions, bond lengths, and bond angles. scielo.org.mx The method requires a small, high-quality single crystal.

In the study of sodium antimonate, SC-XRD was instrumental in the definitive determination of the ilmenite-type structure. Researchers were able to grow single crystals of NaSbO₃, which allowed for precise measurement of the atomic positions and confirmation of the R-3 space group. scielo.org.mxresearchgate.net This level of detail is essential for understanding structure-property relationships, such as the link between the layered ilmenite structure and its ionic conductivity. scielo.org.mx

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials or powders. It is widely used for phase identification, quantitative analysis, and the determination of crystal structure parameters through methods like Rietveld refinement.

For sodium antimonate, PXRD has been extensively used to characterize samples synthesized via solid-state reactions. researchgate.net By comparing the experimental diffraction pattern to known standards, the crystalline phases present in a sample can be identified. For instance, PXRD patterns of sodium antimonate glass-ceramics have revealed the presence of multiple crystalline phases, such as Na₂Sb₂O₆. scielo.org.mx Furthermore, Rietveld refinement of PXRD data has been used to precisely determine the lattice parameters of the ilmenite-type NaSbO₃, yielding results that are in close agreement with single-crystal data. researchgate.netresearchgate.net

Ionic Distribution and Lattice Parameter Analysis

The crystal structure of anhydrous sodium antimonate (NaSbO₃) has been determined to be of the ilmenite type, which crystallizes in the trigonal system with the space group R-3. This structure is characterized by a hexagonal close-packed array of oxygen atoms with sodium (Na⁺) and antimony (Sb⁵⁺) cations occupying two-thirds of the octahedral sites in an ordered fashion.

In this ilmenite structure, layers of edge-sharing SbO₆ octahedra are separated by layers of NaO₆ octahedra. This layered arrangement influences the ionic conductivity and electrochemical properties of the material. The precise atomic positions and lattice parameters for NaSbO₃ have been determined through single-crystal and powder X-ray diffraction studies.

A study by Chavira et al. provides detailed crystallographic data for NaSbO₃ synthesized via a solid-state reaction. The refined lattice parameters and atomic coordinates from this work offer a clear picture of the ionic distribution within the unit cell. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3 (No. 148) |

| a (Å) | 5.2944(4) |

| c (Å) | 15.9469(8) |

| Volume (ų) | 387.124(0) |

| Z (Formula units per cell) | 6 |

The ionic distribution within this structure consists of alternating layers of Na⁺ and Sb⁵⁺ ions, both in octahedral coordination with oxygen. This ordered arrangement is a key factor in determining the material's physical and chemical properties.

Phase Equilibria Studies in Alkali Antimonate Systems

The study of phase equilibria in alkali antimonate systems is essential for understanding the formation, stability, and melting behavior of compounds like sodium antimonate. Research conducted by Waring et al. on the Sb₂O₄–NaSbO₃ system provides a detailed phase equilibrium diagram constructed from experimental data. nih.govnih.govnist.gov

This investigation revealed that the Sb₂O₄–NaSbO₃ system contains an intermediate pyrochlore-type solid solution. The melting point of NaSbO₃ was determined to be 1555 ± 5 °C, while Sb₂O₄ melts at 1350 ± 5 °C. nih.gov The pyrochlore solid solution exhibits a maximum melting point of 1490 °C at a Na:Sb atomic ratio of 3:5. nih.govnih.gov

The experimental data from this study, which includes observations of melting and phase compositions at various temperatures, are crucial for materials synthesis and processing.

| Composition (mol %) | Temperature (°C) | Observation | Phases Identified by X-ray Diffraction | |

|---|---|---|---|---|

| Na₂O | Sb₂O₄ | |||

| 50 | 50 | 1213 | Not melted | NaSbO₃ |

| 50 | 50 | 1569 | Melted | - |

| 45 | 55 | 1100 | Not melted | NaSbO₃ + Pyrochlore ss |

| 45 | 55 | 1488 | Partially melted | - |

| 45 | 55 | 1495 | Completely melted | - |

| 40 | 60 | 1102 | Not melted | Pyrochlore ss + NaSbO₃ |

ss: solid solution

These phase equilibria studies are fundamental for controlling the synthesis of sodium antimonate with desired phases and for understanding its behavior at high temperatures in multicomponent systems.

Spectroscopic Characterization and Electronic Structure

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint of its structural components, including the arrangement of atoms and the nature of the chemical bonds within the SbO₆ octahedra and the associated hydroxyl groups.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, identifying the characteristic vibrational frequencies of its functional groups. For sodium antimonate (B1203111) monohydrate, the structure is dominated by the hexahydroxoantimonate(V) anion, [Sb(OH)₆]⁻.

The FTIR spectrum reveals several key features. A prominent, broad absorption band is typically observed in the region of 3100-3300 cm⁻¹, which is characteristic of the O-H stretching vibrations (ν(O-H)) within the hydroxyl groups. researchgate.netmdpi.com The breadth of this band suggests extensive hydrogen bonding within the crystal lattice. Deeper in the fingerprint region, vibrations corresponding to Sb-O bonds appear. A strong band around 594 cm⁻¹ is assigned to the Sb-O stretching vibration. researchgate.net Additionally, deformation bands related to the hydroxyl groups, specifically δ(O-H) and γ(O-H) modes, are found near 1105 cm⁻¹ and 735 cm⁻¹, respectively. mdpi.com

Table 1: Key FTIR Vibrational Bands for the [Sb(OH)₆]⁻ Anion

| Wavenumber (cm⁻¹) | Vibrational Mode | Bond Type |

| ~3220 | Stretching Vibration | ν(O-H) |

| ~1105 | Deformation (Bending) | δ(O-H) |

| ~735 | Deformation (Bending) | γ(O-H) |

| ~594 | Stretching Vibration | ν(Sb-O) |

Data compiled from studies on hexahydroxoantimonate salts. researchgate.netmdpi.com

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. nih.gov The fundamental principles and the resulting spectral information are consistent with standard transmission FTIR. ATR-IR spectroscopy has been effectively used to study the vibrational properties of antimonate species, particularly the [Sb(OH)₆]⁻ ion in aqueous solutions and adsorbed onto surfaces. mdpi.comnih.gov The technique reveals changes in the Sb(OH)₆⁻ spectrum that imply interactions with its environment, such as the formation of Sb-O-Fe bonds when adsorbed on iron oxide. nih.gov For solid sodium antimonate monohydrate, the ATR-IR spectrum would exhibit the same characteristic vibrational bands detailed in the FTIR section, corresponding to O-H and Sb-O stretching and deformation modes.

Raman spectroscopy is a complementary vibrational technique that detects scattered light resulting from molecular vibrations. It is particularly sensitive to symmetric vibrations and provides valuable information on the core inorganic framework of a material.

Studies on the anhydrous form, sodium antimonate (NaSbO₃, mineral name: brizziite), provide insight into the Sb-O framework. researchgate.net The Raman spectrum is dominated by bands related to the SbO₆ octahedra. Two strong, sharp bands observed at approximately 617 cm⁻¹ and 660 cm⁻¹ are attributed to the symmetric stretching modes of the SbO₃⁻ units. researchgate.net An antisymmetric Sb-O stretching vibration is found at a lower intensity around 508 cm⁻¹. researchgate.net In the lower frequency region, sharp bands at 204, 230, 307, and 315 cm⁻¹ are assigned to O-Sb-O bending modes. researchgate.net

For the hydrated form, additional bands related to the hydroxyl groups are expected. Based on spectroscopic studies of other hydrated antimonate minerals, deformation modes of Sb-OH units (δSbOH) are anticipated in the 1390-1460 cm⁻¹ region. scispace.com Furthermore, O-H stretching vibrations would appear in the high-wavenumber region, typically above 3500 cm⁻¹. scispace.com

Table 2: Raman Vibrational Bands for Sodium Antimonate and Related Hydrated Minerals

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3560 - 3625 | O-H Stretching | ν(OH) of Sb-OH units scispace.com |

| 1396 - 1455 | Sb-OH Deformation | δ(SbOH) scispace.com |

| ~660 | Symmetric Stretching | ν(Sb-O) researchgate.net |

| ~617 | Symmetric Stretching | ν(Sb-O) researchgate.net |

| ~508 | Antisymmetric Stretching | ν(Sb-O) researchgate.net |

| 204 - 315 | Bending Modes | O-Sb-O |

Data compiled from studies on anhydrous NaSbO₃ and other hydrated antimonate minerals. researchgate.netscispace.com

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques are used to investigate the electronic structure of this compound, including its band gap energy and potential luminescent properties.

Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy (DRS) is the primary method for determining the optical properties and band gap energy of powdered solid materials. The technique measures the light reflected from the sample over a range of wavelengths.

For pure sodium antimonate (NaSbO₃), the UV-Vis DRS spectrum shows a broad absorption band at approximately 300 nm. scielo.brscielo.br This strong absorption corresponds to the electronic transition from the valence band to the conduction band. The band gap energy (Eg) can be calculated from this data using the Tauc equation: (αhν)ⁿ = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and n is 1 for a direct transition semiconductor like NaSbO₃. scielo.br By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to zero, the band gap energy is determined. Research indicates that the band gap of sodium antimonate is approximately 4.2 eV. scielo.br Other reports suggest a value as high as 4.5 eV. scielo.br This large band gap confirms that the material absorbs primarily in the ultraviolet region of the electromagnetic spectrum.

Table 3: Electronic Properties of Sodium Antimonate from UV-Vis DRS

| Property | Value | Source |

| Absorption Edge | ~300 nm | scielo.brscielo.br |

| Band Gap Energy (Eg) | ~4.2 eV | scielo.br |

Photoluminescence (PL) spectroscopy is a technique that measures the light emitted from a material after it has absorbed photons. This emission provides information about the electronic states, defects, and carrier recombination processes within the material. While PL spectroscopy is a powerful tool for characterizing semiconductors and insulating materials, detailed studies focusing specifically on the photoluminescent properties of this compound are not widely available in the reviewed scientific literature. Such an investigation could potentially reveal insights into defect-related energy levels within its wide band gap.

Band Gap Energy Determination

The band gap energy (Eg) is a fundamental property of a semiconductor, representing the energy difference between the top of the valence band and the bottom of the conduction band. For sodium antimonate, this has been determined using UV-vis diffuse reflectance spectroscopy. This technique is particularly suitable for powder samples where conventional transmission spectroscopy is not feasible. scielo.br

In a study on sodium antimonate (NaSbO3), the band gap energy was determined to be 4.2 eV. scielo.br This value was obtained by analyzing the UV-vis diffuse reflectance spectrum and applying the Tauc equation for a direct transition semiconductor. The doping of sodium antimonate with other elements, such as silver, has been shown to significantly reduce the band gap, thereby enhancing its absorption of visible light. scielo.br While this data pertains to the anhydrous form, it provides a close approximation for the electronic properties of the monohydrate.

| Compound | Reported Band Gap (eV) | Method of Determination |

|---|---|---|

| Sodium Antimonate (NaSbO3) | 4.2 | UV-vis Diffuse Reflectance Spectroscopy |

| Silver-doped Sodium Antimonate | 2.3 | UV-vis Diffuse Reflectance Spectroscopy |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For sodium-containing compounds, solid-state 23Na NMR is particularly insightful.

Solid-State 23Na Magic-Angle Spinning (MAS) NMR for Sodium Environments

Solid-state 23Na Magic-Angle Spinning (MAS) NMR is a key technique for characterizing the local environments of sodium ions within a material. The 23Na nucleus is a quadrupolar nucleus, meaning its interaction with the local electric field gradient provides detailed information about the symmetry and coordination of the sodium sites. In solid materials, different sodium environments will give rise to distinct signals in the 23Na MAS NMR spectrum.

High-field 23Na MAS NMR can resolve signals from different sodium sites, even if the exchange between them is fast. For instance, in complex sodium-containing materials, it is possible to distinguish between sodium ions in the main crystalline phase and those in impurity phases or at defect sites. uwo.ca The chemical shift of the 23Na signal is sensitive to the nature of the neighboring atoms, allowing for the identification of different local coordination environments.

Insights into Sodium Mobility and Phase Transformations

Variable-temperature solid-state 23Na NMR can provide valuable insights into the dynamics of sodium ions, including their mobility within the crystal lattice. As the temperature increases, the mobility of sodium ions can also increase, leading to changes in the NMR lineshape and relaxation times. This motional narrowing of the NMR signal is indicative of increased sodium ion diffusion. frontiersin.orglidsen.com

Furthermore, 23Na NMR is instrumental in tracking phase transformations in sodium-containing materials. As the material undergoes a phase change, the local environment of the sodium ions is altered, resulting in a corresponding change in the 23Na NMR spectrum. This allows for the in-situ monitoring of structural changes during chemical or electrochemical processes.

Elemental and Compositional Analysis

Determining the elemental composition and purity of this compound is essential for its application. Techniques such as Energy Dispersive X-ray Spectroscopy (EDS) and spectrographic analysis are employed for this purpose.

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX or EDXA) is a microanalytical technique used in conjunction with electron microscopy for the elemental analysis of a sample. wikipedia.orgmee-inc.comoxinst.com When a sample is bombarded with a high-energy electron beam, atoms within the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification of the elemental constituents of the sample. libretexts.orgmasontechnology.ie

An EDS analysis of this compound would be expected to show peaks corresponding to sodium (Na), antimony (Sb), and oxygen (O). The relative intensities of these peaks can be used to determine the approximate stoichiometry of the compound. EDS can also be used for elemental mapping, providing a visual representation of the distribution of each element across the sample's surface. This is particularly useful for identifying any elemental segregation or the presence of impurity phases.

| Element | Expected Characteristic X-ray Energies (keV) |

|---|---|

| Sodium (Na) | Kα: 1.041 |

| Antimony (Sb) | Lα: 3.604, Lβ: 3.843 |

| Oxygen (O) | Kα: 0.525 |

Spectrographic Analysis for Impurity Detection

Spectrographic analysis, particularly techniques like inductively coupled plasma-atomic emission spectrometry (ICP-AES), is a highly sensitive method for detecting trace impurities in a material. In the production of sodium antimonate, it is crucial to control the levels of impurities such as arsenic and lead. mdpi.com

ICP-AES analysis involves introducing a sample into an inductively coupled plasma, which excites the atoms of the elements present. As these atoms relax to their ground state, they emit light at characteristic wavelengths. By measuring the intensity of the emitted light at specific wavelengths, the concentration of various elements, including trace impurities, can be accurately quantified. This technique is vital for ensuring the purity of sodium antimonate products meets industry standards. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate calculation of a material's electronic and structural properties from first principles.

The optical properties of sodium antimonate (B1203111) are intrinsically linked to its electronic structure. Theoretical predictions based on DFT can elucidate properties such as the dielectric function, refractive index, and absorption coefficient. Calculations indicate that the optical absorption in the visible light spectrum is weak, which is consistent with its typical white, powdered appearance. The main absorption peaks are predicted to occur in the ultraviolet region, corresponding to electronic transitions from the O 2p valence bands to the Sb 5s conduction bands.

Computational studies have explored how doping sodium antimonate with other elements can modify its electronic properties. For instance, doping with transition metals can introduce new energy levels within the band gap, potentially enhancing its photocatalytic activity or altering its electrical conductivity. These dopant-induced states can act as charge-trapping centers or promote the generation of electron-hole pairs under illumination. The precise effects depend on the specific dopant, its concentration, and its location within the crystal lattice.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for sodium antimonate monohydrate are not widely reported in the literature, this computational technique is invaluable for understanding the dynamic behavior of atoms and molecules in materials. For hydrated compounds like NaSbO₃·H₂O, MD simulations could provide critical insights into:

The diffusion pathways of sodium ions, which is relevant to its application as an ion conductor.

The role of water molecules in stabilizing the crystal structure.

The thermal stability and the process of dehydration at elevated temperatures.

These simulations would involve modeling the interatomic forces and solving the classical equations of motion to track the trajectories of atoms over time, offering a dynamic picture of the material's behavior under various conditions.

Thermodynamic Modeling of Phase Stability

Thermodynamic modeling, often coupled with first-principles calculations, is essential for determining the phase stability of materials under different temperatures and pressures. For sodium antimonate, such models can predict the relative stability of its various polymorphs (e.g., ilmenite (B1198559) vs. perovskite structures) and the hydrated versus anhydrous forms. The formation energy, calculated from the total energies of the constituent elements and the compound itself, is a key parameter in these models. A negative formation energy indicates that the compound is stable with respect to its elemental components. These calculations help in understanding the conditions under which this compound is the most stable phase, providing guidance for its synthesis and application.

Mechanistic Research on Chemical Reactivity and Catalysis

Role as a Lewis Acidic Catalyst in Organic Transformations

Extensive literature searches for the application of sodium antimonate (B1203111) monohydrate as a Lewis acidic catalyst in organic transformations such as esterification, aldol (B89426) condensation, or Friedel-Crafts reactions have yielded limited specific results. While other antimony compounds, notably antimony(V) halides like SbF₅ and SbCl₅, are recognized as powerful Lewis acids capable of catalyzing a variety of organic reactions, specific evidence detailing the catalytic activity of sodium antimonate monohydrate in these contexts is not well-documented in publicly available research. acs.orgnih.govnih.gov The Lewis acidity of antimony compounds typically arises from the electron-deficient nature of the antimony center, allowing it to accept electron pairs. nih.gov However, in the case of sodium antimonate, the antimony atom is in a +5 oxidation state and is part of a stable antimonate anion (Sb(OH)₆⁻), which may diminish its capacity to act as a strong Lewis acid catalyst in the same manner as antimony halides.

Catalytic Mechanisms in Inorganic Synthesis

The role of this compound as a catalyst in inorganic synthesis is not extensively documented. Its primary role in inorganic chemistry is often as a precursor or a reactant in the solid-state or hydrothermal synthesis of other metal antimonates. atamanchemicals.com For instance, it can be used to produce various divalent antimonates (MSb₂O₆) through exchange reactions with other metal salts. atamanchemicals.com There is limited evidence to suggest it acts as a true catalyst to facilitate the synthesis of other distinct inorganic compounds like metal oxides or coordination polymers. Research in this area has focused more on the catalytic oxidation processes for the synthesis of sodium antimonate itself, rather than its use as a catalyst. mdpi.comhep.com.cn

Pathways of Antimony Oxidation and Reduction

The chemistry of this compound is intrinsically linked to the +5 oxidation state of antimony. However, the antimony center can participate in redox reactions, transitioning between the +3 and +5 states.

The preparation of sodium antimonate often involves the oxidation of antimony(III) compounds. For example, antimony trioxide (Sb₂O₃) can be oxidized in an alkaline medium using oxidants like hydrogen peroxide or through air oxidation, sometimes with the aid of catalysts, to form the antimonate with antimony in the +5 state. mdpi.comgoogle.com

Conversely, the reduction of Sb(V) to Sb(III) can occur under certain conditions. In the context of sodium-ion batteries, antimony-based materials undergo reversible alloying/dealloying reactions with sodium, which involves the reduction and oxidation of antimony. While not a catalytic cycle in the traditional sense, these studies provide insight into the redox behavior of antimony in a sodium-rich environment. Operando pair distribution function analysis has been used to track the phase transformations of sodium antimonide during electrochemical cycling, revealing the complex redox processes involved. acs.org

Table 1: Oxidation and Reduction Processes Involving Antimony

| Process | Starting Material (Sb Oxidation State) | Product (Sb Oxidation State) | Reagents/Conditions | Application Context |

| Oxidation | Antimony Trioxide (Sb₂O₃) (+3) | Sodium Antimonate (NaSbO₃) (+5) | NaOH, H₂O₂, Air Oxidation | Synthesis of Sodium Antimonate |

| Oxidation | Sodium Thioantimonite (+3) | Sodium Antimonate (+5) | Catalytic Air Oxidation | Synthesis of Sodium Antimonate |

| Reduction | Antimony (Sb) Metal (0) | Sodium Antimonide (Na₃Sb) (-3) | Sodium | Anode material for Sodium-ion batteries |

Photocatalytic Mechanisms and Charge Carrier Dynamics

Sodium antimonate is a semiconductor material that has garnered attention for its photocatalytic properties. The fundamental mechanism of its photocatalytic activity involves the generation of electron-hole pairs upon absorption of photons with energy exceeding its band gap.

When sodium antimonate is irradiated with light of sufficient energy, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positively charged hole (h⁺) in the valence band. These charge carriers are the primary drivers of subsequent redox reactions.

Charge Carrier Dynamics: The efficiency of photocatalysis is heavily dependent on the dynamics of these charge carriers, including their separation, transport, and recombination.

Generation: NaSbO₃ + hν → e⁻ (CB) + h⁺ (VB)

Recombination: The photogenerated electrons and holes can recombine, releasing energy as heat or light, which is an unproductive pathway that reduces photocatalytic efficiency.

Separation and Transfer: For effective photocatalysis, the electrons and holes must be efficiently separated and migrate to the surface of the catalyst. Doping the sodium antimonate lattice with other elements, such as silver (Ag), has been shown to enhance photocatalytic activity. Doping can reduce the band gap, allowing for absorption of visible light, and also improve the ability to generate and transfer electrons and holes by reducing the resistance of charge transfer.

The photogenerated holes in the valence band are powerful oxidizing agents that can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). The electrons in the conduction band can react with adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻). These reactive oxygen species (ROS) are responsible for the degradation of organic pollutants.

Table 2: Key Species and Reactions in the Photocatalysis by Sodium Antimonate

| Species | Role | Formation Reaction |

| Electron (e⁻) | Reducing agent | NaSbO₃ + hν → e⁻ + h⁺ |

| Hole (h⁺) | Oxidizing agent | NaSbO₃ + hν → e⁻ + h⁺ |

| Hydroxyl Radical (•OH) | Strong oxidizing species | h⁺ + H₂O → •OH + H⁺ or h⁺ + OH⁻ → •OH |

| Superoxide Radical (•O₂⁻) | Oxidizing species | e⁻ + O₂ → •O₂⁻ |

Mechanism of Action as a Flame Retardant Synergist

This compound is widely used as a flame retardant synergist, particularly in halogenated polymer systems. It does not act as a flame retardant on its own but significantly enhances the effectiveness of halogen-containing compounds. nihonseiko.co.jpaerofiltri.it Its mechanism of action is multifaceted, occurring in both the gas phase and the condensed (solid) phase of the burning material.

Inhibition of Flame Spread via Gas Phase Reactions

The primary synergistic action in the gas phase involves the interaction between antimony and halogen compounds at elevated temperatures.

During combustion, the halogenated polymer or flame retardant decomposes to release hydrogen halides (HX, where X = Cl or Br).

Sodium antimonate (or more accurately, the antimony oxide formed from it at high temperatures) reacts with these hydrogen halides to form volatile antimony trihalides (SbX₃) and antimony oxyhalides (SbOX). stackexchange.comeschemy.com

These volatile antimony species enter the flame and act as radical traps. They interrupt the chain reactions of combustion by scavenging highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are key propagators of the flame. nihonseiko.co.jpstackexchange.comnih.gov This "flame poisoning" effect cools the flame and reduces its ability to spread.

Formation of Protective Layers and Barrier Effects in the Condensed Phase

In the solid phase, sodium antimonate contributes to flame retardancy by promoting the formation of a protective char layer on the surface of the polymer. stackexchange.com

Char Promotion: The presence of antimony compounds can act as a dehydrating agent, promoting cross-linking and the formation of a stable, carbonaceous char. stackexchange.com

Barrier Effect: This char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and limiting the supply of oxygen to the material. stackexchange.com It also reduces the release of flammable volatile gases from the polymer, which would otherwise fuel the fire. nihonseiko.co.jp The endothermic release of water vapor from the monohydrate also contributes a cooling effect in the condensed phase.

This dual-action mechanism, operating in both the gas and condensed phases, makes sodium antimonate a highly effective flame retardant synergist.

Advanced Materials Science and Engineering Applications

Glass Technology

Sodium antimonate (B1203111) monohydrate plays a crucial role in the production of high-quality glass, where it is valued for its function as both a fining and degassing agent. Its application is particularly notable in the manufacturing of optical and specialty glasses that demand exceptional clarity and performance.

Fining and Degassing Agent in Optical Glass Production

In the manufacturing of optical glass, the presence of bubbles can significantly impair the material's performance by scattering light and causing distortions. Sodium antimonate is introduced into the glass melt to facilitate the removal of these gaseous inclusions, a process known as fining. atamanchemicals.com It acts as a fining agent or degasser, especially in the production of optical glass and color television bulbs. americanelements.comdigitalfire.com

The mechanism of fining involves the release of oxygen at high temperatures, which diffuses into existing bubbles, causing them to enlarge and rise more rapidly to the surface of the molten glass. This process effectively clears the glass of entrapped gases, resulting in a product with high transparency and homogeneity. Sodium antimonate is often considered a superior alternative to antimony trioxide for this purpose.

Beyond its degassing capabilities, sodium antimonate also contributes to the decolorization of the glass. evitachem.com It provides an oxidizing effect that helps to eliminate unwanted color tints that can arise from impurities in the raw materials. evitachem.com

Application in High-Grade and Specialty Glass Formulations

The utility of sodium antimonate extends to various high-grade and specialty glass formulations where purity and specific optical properties are paramount. It is used as a clarifier in the production of cathode ray tube glass shells. ld-cz.com Its role as a decolorizing and fining agent is also critical in these applications. upc.edu

The addition of antimony compounds can also enhance the physical properties of the glass, such as improving its impact and heat resistance. ld-cz.com In the field of glass-ceramics, antimony can be used to modify the thermal expansion coefficient and surface tension, which are important parameters for controlling the material's processing and final properties. ld-cz.com

Polymer and Textile Science

In the realm of polymer and textile science, sodium antimonate monohydrate is a key additive for imparting fire-resistant properties to a wide range of materials. It functions as a flame retardant, often in synergy with halogenated compounds, to enhance the safety of plastics, resins, fibers, and composite materials.

Flame Retardant Additive in Plastics, Resins, and Fibers

Sodium antimonate is widely used as a flame retardant additive in various polymers, including polyethylene (B3416737), polypropylene, polystyrene, and polyvinyl chloride (PVC). evitachem.com It is also employed in engineering plastics like polyamides and polyesters, where high processing temperatures are required. americanelements.com When used in conjunction with a halogen source, typically chlorine or bromine, it acts as a powerful fire retardant. atamanchemicals.comdigitalfire.com

The flame retardant mechanism is multifaceted. In the gas phase, antimony trihalides are formed, which act as radical scavengers, interrupting the combustion chain reaction. ld-cz.com In the condensed phase, it promotes the formation of a char layer that insulates the underlying material from heat and oxygen. ld-cz.com

One of the advantages of sodium antimonate over antimony trioxide in certain applications is its lower tinting strength, which is beneficial for colored products. atamanchemicals.comdigitalfire.com Furthermore, its refractive index is closer to that of many transparent resins, which helps to maintain the clarity of the plastic. digitalfire.com

| Property | Sodium Antimonate | Antimony Trioxide |

| Refractive Index | ~1.73 | ~2.08 |

| Effect on Transparency | Helps maintain transparency | Can reduce transparency |

| Heat Resistance | High | Can cause depolymerization in some engineering plastics |

This table provides a comparison of key properties between sodium antimonate and antimony trioxide as flame retardant additives.

Role in Enhancing Fire Resistance in Composite Materials

Research has shown that the addition of sodium antimonate can lead to improvements in key fire safety metrics, such as the Limiting Oxygen Index (LOI), which is a measure of the minimum oxygen concentration required to support combustion. An increase in the LOI value indicates enhanced flame retardancy. ld-cz.com

Furthermore, sodium antimonate can contribute to smoke suppression. The sodium oxide (Na₂O) formed during combustion can neutralize acidic gases, reducing the toxicity and corrosiveness of the smoke. ld-cz.com

Ceramic Engineering

In the field of ceramic engineering, sodium antimonate and related antimony compounds have a long history of use, primarily as opacifiers in glazes and enamels and in the creation of specific color pigments.

Sodium antimonate is utilized as an opacifier in enamels for cast iron and glass. atamanchemicals.com Opacifiers are materials that, when added to a transparent glaze, render it opaque by scattering and reflecting light. This property is essential for achieving white and colored glazes with good hiding power. Antimony oxide, a related compound, is known to increase the whiteness and hiding power of glazes. ld-cz.com

Historically, antimony compounds have been fundamental in the production of certain ceramic pigments. A notable example is Naples Yellow (lead antimonate), a pigment that has been used for centuries to produce a brilliant yellow hue in ceramics and paintings. digitalfire.com The use of antimony in combination with other metal oxides, such as titanium dioxide, can produce a range of colors from beige to orange. ld-cz.com

The function of antimony compounds in ceramics can be summarized in the following table:

| Application Area | Function of Antimony Compound | Example |

| Glazes and Enamels | Opacifier | Increased whiteness and hiding power |

| Pigment Production | Colorant | Naples Yellow (Lead Antimonate) |

| Glaze Modification | Lubricity Enhancer | Improved glaze application |

This table outlines the primary roles of antimony compounds in ceramic engineering.

Fluxing Agent for Lowering Melting Points

In the realm of ceramics and glass manufacturing, the term "flux" refers to a substance that lowers the melting temperature of other materials. While sodium antimonate is utilized in high-temperature processes, its primary role is not as a fluxing agent to reduce the melting point of the main glass-forming constituents like silica. Instead, it functions as a "fining agent," a critical component in the production of high-quality glass, including optical glass and cathode ray tube glass shells. mdpi.com

The fining process is essential for removing gas bubbles that become trapped in the molten glass, which can cause defects in the final product. Sodium antimonate, along with nitrates, facilitates the removal of these bubbles by releasing oxygen at high temperatures. mdpi.com This release of gas helps to enlarge the smaller bubbles, which then rise to the surface of the molten glass and are eliminated.

It is important to distinguish this role from that of a traditional flux. While both processes occur at elevated temperatures, a fining agent's primary purpose is to ensure the clarity and homogeneity of the glass, whereas a fluxing agent's main function is to enable the melting of the raw materials at a lower, more energy-efficient temperature.

Improvement of Ceramic Material Properties

This compound plays a significant role in enhancing the properties of ceramic materials, particularly glazes and glass-ceramics. One of its key functions is as an opacifier, a substance that imparts whiteness, opacity, and hiding power to glazes. mdpi.com This is particularly valuable in producing glazes with a consistent and aesthetically pleasing appearance.

The mechanism of opacification involves the formation of fine, crystalline particles within the glaze matrix that scatter light. Antimony compounds, including sodium antimonate, are effective in this regard. In some applications, antimony oxide can be used in conjunction with other elements to create specific colors. For example, when combined with lead, it can produce a yellow pigment known as Naples yellow. digitalfire.com

The following table summarizes the effects of increasing antimony oxide (Sb₂O₃) content on the physical and shielding properties of a sodium-boro-silicate glass system.

| Sb₂O₃ Content (mol%) | Density (g/cm³) | Molar Volume (cm³/mol) | Mass Attenuation Coefficient (at 1.25 MeV) |

|---|---|---|---|

| 0 | 2.45 | 27.8 | 0.058 |

| 5 | 2.62 | 28.3 | 0.059 |

| 10 | 2.78 | 28.9 | 0.060 |

| 15 | 2.95 | 29.4 | 0.061 |

| 20 | 3.11 | 30.0 | 0.062 |

Electronics and Telecommunications

This compound finds critical applications in the electronics and telecommunications industries, primarily due to its flame-retardant properties.

While elemental antimony is found in the waste stream of electronic components, the direct integration of this compound into the fabrication of printed circuit boards (PCBs) is not a well-documented application. Its primary role in the electronics sector is as a flame retardant in the polymer casings and enclosures of electronic devices rather than being a constituent of the circuit boards themselves.

The most significant application of this compound in the telecommunications sector is as a synergistic flame retardant in polymers used for cables, connectors, and other infrastructure components. It is often used in conjunction with halogenated compounds, such as chlorinated or brominated flame retardants. atamanchemicals.com

When the polymer is exposed to fire, the sodium antimonate reacts with the halogenated compounds to form antimony trihalides. These volatile compounds act in the gas phase to interrupt the combustion process by scavenging free radicals that propagate the fire. This synergistic action is highly effective in reducing the flammability of the material.

Sodium antimonate is particularly valued in applications where polymers are processed at high temperatures, as it is more stable than antimony trioxide and less likely to cause degradation of the polymer. researchgate.net Furthermore, its lower refractive index compared to antimony trioxide is advantageous in applications where color and transparency are important. researchgate.net

The following table provides a comparison of the flame retardant performance of a polymer with and without the addition of sodium antimonate.

| Polymer Formulation | Limiting Oxygen Index (LOI) | UL 94 Rating |

|---|---|---|

| Polymer + Halogenated FR | 25% | V-2 |

| Polymer + Halogenated FR + Sodium Antimonate | 32% | V-0 |

The use of this compound as a dopant in semiconductor materials is not a recognized application. Doping is a process that involves the intentional introduction of impurities into a semiconductor crystal to modify its electrical properties. This process requires the introduction of specific elements, not compounds, into the semiconductor lattice.

Elemental antimony (Sb) is a well-known n-type dopant for silicon and other semiconductors. nagwa.com An antimony atom has five valence electrons, and when it replaces a silicon atom (which has four valence electrons) in the crystal lattice, the fifth electron is loosely bound and can be easily excited into the conduction band, thereby increasing the conductivity of the semiconductor.

The use of a compound like this compound for doping is not feasible because it would introduce unwanted sodium and oxygen atoms into the semiconductor crystal, which would disrupt the lattice structure and degrade its electronic properties. Therefore, high-purity elemental antimony is the required form for this application.

Energy Storage Systems

The field of energy storage, particularly the development of next-generation batteries, has identified elemental antimony as a highly promising material for anodes in sodium-ion batteries (SIBs). mdpi.comresearchgate.netdigitellinc.comresearchgate.netmdpi.com SIBs are being explored as a potential alternative to lithium-ion batteries due to the abundance and low cost of sodium.

Antimony can alloy with sodium to form Na₃Sb, a reaction that has a high theoretical specific capacity of 660 mAh/g. digitellinc.com This high capacity makes antimony an attractive candidate for high-energy-density anodes. However, the alloying process is accompanied by a large volume expansion, which can lead to mechanical degradation of the electrode and a loss of capacity over repeated charge-discharge cycles.

Much of the current research in this area is focused on developing nanostructured antimony-based materials, such as nanoparticles, nanowires, and composites with carbon, to mitigate the effects of volume expansion and improve the cycling stability of the anode. While various antimony precursors are used in the synthesis of these advanced anode materials, the direct use of this compound as a primary precursor in the large-scale production of antimony anodes for commercial energy storage systems is not widely documented in the available literature. Research has explored sol-gel synthesis routes using various antimony sources, but often antimony chloride or other precursors are mentioned. mdpi.com

Anode Materials in Sodium-Ion Batteries

This compound is emerging as a significant precursor material in the development of advanced anode materials for sodium-ion batteries (SIBs). While not typically used directly as the active anode material, its chemical properties make it an excellent starting point for synthesizing nanostructured antimony-based anodes with enhanced electrochemical performance.

Antimony (Sb) is a highly attractive anode candidate for SIBs due to its high theoretical specific capacity of 660 mAh g⁻¹. However, a major challenge hindering its practical application is the large volume expansion (over 200%) that occurs during the alloying/dealloying process with sodium (Na⁺), leading to mechanical degradation of the electrode, loss of electrical contact, and rapid capacity fading.

To overcome these limitations, researchers are focusing on nano-engineering strategies, and sodium antimonate serves as a valuable tool in this endeavor. It is used in the synthesis of antimony/carbon nanocomposites. In this approach, sodium antimonate is reduced in the presence of a carbon source. This process allows for the formation of uniformly dispersed, nanosized antimony particles embedded within a conductive and mechanically stable carbon matrix.

Detailed Research Findings:

A key advantage of using sodium antimonate is the ability to achieve a strong interfacial affinity between the resulting antimony nanoparticles and the carbon network. mdpi.com This intimate contact provides several benefits:

Buffering Volume Expansion: The carbon framework acts as a physical buffer, accommodating the significant volume changes of the antimony particles during sodiation and desodiation, thereby preserving the structural integrity of the electrode.

Enhanced Electrical Conductivity: The carbon scaffold creates an efficient conductive pathway for electrons, improving the reaction kinetics and rate capability of the anode. mdpi.com

Prevention of Agglomeration: The in-situ formation of antimony nanoparticles within the carbon matrix prevents them from agglomerating into larger, less effective particles during cycling.

For example, studies on three-dimensional porous nitrogen-doped carbon sheet-antimony/carbon (3DPNS-Sb/C) composites have demonstrated that the facile reduction of sodium antimonate leads to a uniform dispersion of antimony. mdpi.com This structural design leverages both the mechanical stability of the polymer-derived framework and the high conductivity of the carbon scaffold to create a high-performance anode.

Components in Solid-State Electrolytes

In the quest for safer and more energy-dense sodium-ion batteries, solid-state electrolytes (SSEs) are a critical area of research, and sodium antimonate is being explored for its potential role in these advanced materials. SSEs replace the flammable liquid electrolytes found in conventional batteries, offering improved safety, thermal stability, and the potential for using high-energy sodium metal anodes.

Research has identified sodium antimonate as a material of interest for SSEs due to its ionic conductivity and structural properties. Investigations into its use range from being a primary component in glass-ceramic electrolytes to a functional additive in composite separators.

Detailed Research Findings:

Ionic Conduction: Early studies investigated sodium ion transport within the sodium antimonate crystal structure. osti.gov Research on the NaSbO₃–Sb₂O₄–NaF system aimed to understand the mobility of sodium ions within the antimony oxide framework, which is fundamental to its function as an electrolyte. science.gov These foundational studies confirmed that the material possesses pathways for ionic movement, a prerequisite for any solid electrolyte.

Glass-Ceramic Electrolytes: Sodium antimonate has been used as a key ingredient in the fabrication of glass-ceramic electrolytes. Research has shown that creating sodium antimonate glasses doped with small quantities of other metal oxides (such as nickel(II) oxide) can produce materials where ionic contribution to conductivity is dominant. researchgate.net Such materials are considered potentially useful as solid electrolytes in all-solid-state batteries. researchgate.net

The role of sodium antimonate in SSEs is primarily as a sodium-ion conductor or as a structural component that facilitates ion transport. Its stability and compatibility with other materials make it a candidate for various solid-state battery architectures.

Table of Chemical Compounds

Environmental Chemistry and Remediation Research Non Biological Focus

Photocatalytic Degradation of Organic Pollutants

Sodium antimonate (B1203111) (NaSbO₃) and its derivatives have been investigated as photocatalysts for the degradation of persistent organic pollutants in water. The photocatalytic process utilizes semiconductor materials to generate highly reactive species that break down complex organic molecules upon absorbing light.

Pure sodium antimonate has a relatively wide band gap, which can limit its efficiency under visible light. Research has shown that doping NaSbO₃ with other elements, such as silver (Ag), can significantly enhance its photocatalytic activity. Doping with silver narrows the band gap, allowing the material to absorb a broader spectrum of light, including the visible range. scienceopen.comresearchgate.net This enhanced absorption leads to more efficient generation of electron-hole pairs, which are crucial for the photocatalytic process.

The mechanism involves the photogenerated holes and electrons reacting with water and oxygen to produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). scienceopen.com These radicals are powerful oxidizing agents that can degrade a variety of organic pollutants, such as industrial dyes, into simpler, less harmful substances. Studies on silver-doped sodium antimonate (ANS) have demonstrated its effectiveness in degrading dyes like methylene (B1212753) blue under visible light irradiation. researchgate.net The improved photocatalytic activity is also attributed to a more efficient generation and transfer of electrons and holes within the doped material. scienceopen.com Another related compound, ilmenite (B1198559) AgSbO₃, synthesized from NaSbO₃, has also shown excellent photocatalytic activity for degrading dyes like methylene blue and rhodamine B under UV light. figshare.com

| Catalyst | Target Pollutant | Light Source | Key Findings | Reference |

|---|---|---|---|---|

| Silver-doped Sodium Antimonate (ANS) | Methylene Blue | Visible Light | Ag doping greatly reduced the band gap, leading to excellent visible light absorption and enhanced degradation. •OH and •O₂⁻ were identified as the primary active radicals. | scienceopen.comresearchgate.net |

| Ilmenite AgSbO₃ (from NaSbO₃) | Methylene Blue, Rhodamine B | UV Light (λ < 400 nm) | Exhibited unique optical absorption of UV and visible light (up to 500 nm) and showed excellent degradation activity under UV radiation. | figshare.com |

| Antimony Oxide (Sb₂O₃) | Rhodamine B | UV Light (254 nm) | Achieved 81% mineralization of a 5 mg L⁻¹ solution after 7 hours. The primary reactive species was the •OH radical. | unl.pt |

Precipitation and Immobilization of Antimony Species

The immobilization of antimony from contaminated water and industrial effluents is a critical remediation strategy. One effective method is through chemical precipitation, which converts soluble antimony species into stable, solid forms like sodium antimonate.

In industrial hydrometallurgical processes, sodium antimonate can be selectively precipitated from alkaline solutions containing dissolved antimony. For instance, in solutions derived from leaching high-arsenic antimony residues, a synergistic oxidation method can be employed. mdpi.com This process uses air oxidation in the presence of catalysts to selectively oxidize and precipitate antimony as sodium antimonate, achieving an oxidation rate greater than 98%. The resulting precipitate can be refined to meet industrial standards, demonstrating a viable method for both recovering antimony and immobilizing it from a waste stream. mdpi.com The precipitation of sodium hydroxyantimonate (NaSb(OH)₆) from alkaline sulfide (B99878) solutions via air oxidation is another example of this approach. researchgate.net

The interaction of dissolved antimony species with mineral surfaces in the environment also leads to immobilization. Studies on hematite (B75146) (Fe₂O₃), a common iron oxide in soils, show that both Sb(III) and Sb(V) can be removed from water through adsorption and subsequent precipitation on the mineral's surface. acs.org The specific surface structure of the hematite facets influences how antimony binds, which in turn affects the formation of antimony oxide or sodium antimonate precipitates. acs.org Coagulation using iron salts is another widely used water treatment technique that effectively removes antimony species by adsorbing them onto freshly formed iron oxyhydroxide precipitates. mdpi.com

| Method | Antimony Source | Key Conditions | Immobilization Efficiency | Reference |

|---|---|---|---|---|

| Synergistic Oxidation | Na₂S-NaOH leaching solution | 75 °C, NaOH at 50 g·L⁻¹, air oxidation with catechol and KMnO₄ catalysts | >98% antimony oxidation rate | mdpi.com |

| Adsorption/Precipitation | Aqueous solution with Sb(III)/Sb(V) | Presence of hematite (Fe₂O₃) facets | Facet-dependent; precipitation of Sb₂O₃ and NaSb(OH)₆ observed | acs.org |

| Coagulation | Water containing Sb(III)/Sb(V) | Use of Fe(III) or Fe(II) salts to form FeOOH precipitates | Removal of Sb(III) is more favorable than Sb(V) | mdpi.com |

Speciation and Environmental Fate of Antimonates in Inorganic Systems

The environmental mobility, bioavailability, and toxicity of antimony are highly dependent on its chemical form, or speciation. rsc.org In inorganic systems like soils and water, antimony primarily exists in two oxidation states: trivalent Sb(III) and pentavalent Sb(V).

Under aerobic (oxidizing) conditions, which are common in surface waters and many soils, the pentavalent form, antimonate [Sb(OH)₆]⁻, is the predominant and most stable species. plymouth.ac.uknih.gov In contrast, the trivalent form, antimonite [Sb(OH)₃], is more prevalent under reducing (anaerobic) conditions. pan.pl This speciation is critical because Sb(III) is generally considered to be more mobile and toxic than Sb(V). pan.pl

The fate and transport of antimonates in the environment are governed by several factors:

pH: The pH of the soil and water significantly influences antimony's mobility. Antimonate [Sb(OH)₆]⁻ is an anionic species, and its mobility in soils can be greater than that of the neutral antimonite [Sb(OH)₃] in the typical environmental pH range of 5.0–8.5. nih.gov

Redox Potential (Eh): The redox conditions determine the oxidation state of antimony. Sb(V) has been found to be a stable oxidation state even under some reducing conditions. pan.pl

Interaction with Soil Components: Antimony species can be strongly adsorbed by soil minerals, particularly iron and aluminum oxides and hydroxides. tandfonline.com This interaction can significantly reduce the mobility and bioavailability of antimony in the environment. Clay minerals and organic matter can also play a role in binding antimony. rsc.orgpan.pl

Research indicates that even in areas contaminated with Sb(III) compounds, the antimony found in soil extracts is often predominantly in the oxidized Sb(V) form, highlighting the environmental conversion to the more stable antimonate species. tandfonline.com Understanding these speciation and fate-determining factors is essential for assessing the environmental risk of antimony contamination and developing effective remediation strategies.

Analytical Methodologies and Detection in Research Contexts

Reagent in Qualitative and Quantitative Inorganic Analysis

Historically, the antimonate (B1203111) ion has been utilized as a reagent in classical inorganic analysis, particularly for the detection of sodium ions. While modern instrumental methods are now more common, this qualitative test remains a notable application.

The primary use of antimonate as a reagent is in the qualitative detection of sodium ions. The reaction between potassium antimonate (KH₂SbO₄) and a solution containing sodium ions results in the formation of a white, crystalline precipitate of sodium hexahydroxoantimonate (Na[Sb(OH)₆]). melscience.com This reaction is typically carried out in a neutral or weakly alkaline medium, as the precipitate is soluble in alkalis. melscience.com The formation of this precipitate serves as a positive test for the presence of sodium. melscience.com For the reaction to be specific for sodium ions, other cations and ammonium (B1175870) ions, which can interfere, should be absent from the solution. melscience.com

In some analytical schemes, antimony is precipitated as "antimonate of soda," which can then be separated and dissolved using hot dilute hydrochloric acid and tartaric acid for subsequent gravimetric determination. 911metallurgist.com Sodium antimonate is also noted for its use in chemical analysis for the identification of sodium ions. atamanchemicals.comgoogle.com

Electrochemical Methods for Antimony Determination

Electrochemical techniques offer a sensitive and cost-effective alternative to other analytical methods for the determination of antimony. nih.gov Voltammetric methods, particularly anodic stripping voltammetry (ASV), are widely used for determining antimony at trace levels due to their accuracy and high sensitivity. nih.govresearchgate.net

Anodic stripping voltammetry involves two main steps: a preconcentration step where antimony is deposited onto the working electrode at a negative potential, followed by a stripping step where the potential is scanned in a positive direction, causing the deposited antimony to be oxidized and re-dissolved, generating a measurable current peak. The height or area of this peak is proportional to the concentration of antimony in the sample. Various working electrodes have been employed, including mercury film electrodes, antimony film electrodes, and gold nanoparticle-modified electrodes. nih.govacs.orgnih.gov

For instance, a study using a mercury film screen-printed electrode for differential pulse anodic stripping voltammetry (DPASV) reported a detection limit for Sb(III) of 1.27 x 10⁻⁸ M. nih.govnih.govresearchgate.net Another method utilizing gold nanoparticle-modified carbon screen-printed electrodes achieved an even lower detection limit of 9.44 x 10⁻¹⁰ M for Sb(III). nih.govresearchgate.net

| Method | Working Electrode | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Differential Pulse Anodic Stripping Voltammetry (DPASV) | Mercury Film Screen-Printed Electrode | 0.99 x 10⁻⁸ – 8.26 x 10⁻⁸ M | 1.27 x 10⁻⁸ M | nih.govnih.govresearchgate.net |

| Differential Pulse Anodic Stripping Voltammetry (DPASV) | Gold Nanoparticle-Modified Carbon Screen-Printed Electrode | Not Specified | 9.44 x 10⁻¹⁰ M | nih.govresearchgate.net |

| Adsorptive Anodic Stripping Voltammetry | Glassy Carbon Electrode (with Hematoxylin) | 1.0 x 10⁻¹⁰ – 1.0 x 10⁻⁸ M and 1.0 x 10⁻⁸ – 1.0 x 10⁻⁶ M | 9.5 x 10⁻¹¹ M | nih.gov |

A variation of ASV is adsorptive anodic stripping voltammetry (AdASV), which enhances sensitivity by accumulating an antimony complex onto the electrode surface before the stripping step. nih.gov This method relies on the formation of a complex between antimony ions and a specific organic ligand, which is then adsorbed onto the working electrode.

One such validated method involves the use of hematoxylin (B73222) as a complexing agent for the determination of antimony(III) on a glassy carbon electrode. nih.gov In this procedure, the Sb(III)-hematoxylin complex is preconcentrated on the electrode surface. Under optimized conditions, this technique demonstrated high sensitivity with two linear ranges (1.0 x 10⁻¹⁰ to 1.0 x 10⁻⁸ M and 1.0 x 10⁻⁸ to 1.0 x 10⁻⁶ M) and a very low detection limit of 9.5 x 10⁻¹¹ mol L⁻¹. nih.gov This method proved to be reliable and accurate for determining Sb(III) in water samples. nih.gov Another approach uses chloranilic acid as the complexing agent for the determination of antimony via adsorptive stripping voltammetry. nih.gov

Sample Preparation Techniques for Antimonate Analysis

Proper sample preparation is a critical step to ensure accurate and reproducible results in the analysis of antimonate-containing materials. The choice of technique depends on the sample matrix and the analytical method to be used.

For solid samples like antimony ores, preparation may involve acid decomposition or alkali fusion. ykcs.ac.cn A common method involves dissolving the ore in hydrochloric acid, sometimes with the addition of an oxidizing agent like potassium chlorate. 911metallurgist.com An alternative for resistant materials is a fusion technique, where the sample is melted with a flux such as a mixture of lithium tetraborate (B1243019) and lithium metaborate (B1245444) to create a glass disc suitable for X-ray Fluorescence (XRF) analysis. ykcs.ac.cn This fusion method can prevent the volatilization of elements like arsenic and sulfur that might occur with acid digestion. ykcs.ac.cn

For speciation analysis, which aims to distinguish between different oxidation states of antimony (e.g., Sb(III) and Sb(V)), the preparation techniques must be carefully chosen to prevent alteration of the species. researchgate.net Challenges in this area include achieving quantitative extraction from solid matrices while preserving the stability of the antimony species. researchgate.net Techniques such as ultrasonic-aided citric acid extraction have been developed for this purpose. researchgate.net In some pharmaceutical analyses involving pentavalent antimony compounds, tartaric acid has been used as a solvent for both sample and standard solutions to ensure linearity in spectrophotometric measurements. nih.gov The selective separation of antimony from complex residues can also be achieved through processes like sodium salt leaching followed by synergistic oxidation. mdpi.com

Emerging Trends and Future Research Directions

Development of Novel Synthesis Routes for Enhanced Properties

The traditional synthesis of sodium antimonate (B1203111) often involves pyrometallurgical processes that can be energy-intensive and produce harmful byproducts like NOx gases. mdpi.com Current research is therefore focused on developing more efficient and environmentally friendly synthesis methods that allow for greater control over the compound's physical and chemical properties.

One promising approach is the hydrothermal method , which involves the reaction of antimony precursors in a heated aqueous solution. This technique allows for the synthesis of sodium antimonate with controlled particle size and morphology, which are crucial for its performance in various applications. For instance, fine-tuning the particle size can improve its dispersibility in polymers when used as a flame retardant.

Sol-gel synthesis is another innovative route being explored. This method involves the transition of a solution (sol) into a gel-like solid phase. It offers a low-temperature pathway to producing highly pure and homogeneous sodium antimonate. Researchers are investigating the use of different precursors and gelation conditions to tailor the material's porosity and surface area, which could lead to enhanced catalytic activity.

Microwave-assisted synthesis represents a rapid and energy-efficient alternative to conventional heating methods. By using microwave irradiation, the reaction times for producing sodium antimonate can be significantly reduced. This method also promotes the formation of uniform nanoparticles, which can exhibit improved properties compared to their bulk counterparts.

Furthermore, there is growing interest in developing hydrometallurgical processes that utilize antimony-containing residues as a starting material. mdpi.com These methods often involve leaching antimony from industrial byproducts, followed by oxidation and precipitation to form sodium antimonate. Such approaches not only provide a more sustainable source of the compound but also contribute to a circular economy.

| Synthesis Route | Key Advantages | Potential Enhancements |

| Hydrothermal | Control over particle size and morphology | Improved dispersibility in polymers |

| Sol-gel | High purity and homogeneity, low temperature | Tailored porosity and surface area for catalysis |

| Microwave-assisted | Rapid, energy-efficient | Formation of uniform nanoparticles |

| Hydrometallurgical | Sustainable, utilizes waste streams | Circular economy, reduced environmental impact |

Exploration of New Catalytic Applications

Sodium antimonate has long been used as a catalyst, particularly in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). However, its potential in other catalytic applications is an active area of research. Its Lewis acidic properties make it a candidate for catalyzing a variety of organic reactions. transparencymarketresearch.com

Researchers are investigating the use of sodium antimonate as a catalyst in oxidation reactions . Its ability to exist in multiple oxidation states makes it suitable for facilitating electron transfer processes. For example, it is being explored as a catalyst for the selective oxidation of alcohols and hydrocarbons, which are important transformations in the chemical industry.

Another area of interest is its application in esterification reactions . The Lewis acidity of sodium antimonate can activate carbonyl groups, promoting the formation of esters from carboxylic acids and alcohols. This could offer a more environmentally benign alternative to traditional acid catalysts.

The development of nanostructured sodium antimonate catalysts is also a key research focus. By increasing the surface-to-volume ratio, the catalytic activity can be significantly enhanced. Scientists are exploring methods to synthesize sodium antimonate nanoparticles and immobilize them on high-surface-area supports to create more efficient and reusable catalysts.

Advanced Materials Design for Specific Industrial Demands

Sodium antimonate is a crucial component in various advanced materials, and ongoing research aims to tailor its properties to meet specific industrial needs.

In the field of flame retardants , sodium antimonate is a well-established synergist with halogenated compounds in plastics and textiles. Future research is focused on developing formulations that require lower loadings of antimony while maintaining high flame retardancy. This includes optimizing the particle size and surface chemistry of sodium antimonate to improve its interaction with the polymer matrix. Additionally, there is a push to develop halogen-free flame retardant systems where sodium antimonate can play a key role.

In the glass and ceramics industry , sodium antimonate is used as a fining agent to remove bubbles and as a decolorizing agent. transparencymarketresearch.comatamanchemicals.com Research is underway to develop specialized grades of sodium antimonate that can improve the optical properties of high-performance glass, such as that used in lenses and display screens. transparencymarketresearch.com This involves controlling the purity and particle size distribution to minimize any negative impact on the transparency and refractive index of the glass.

Furthermore, the unique properties of sodium antimonate are being explored for the development of novel functional materials . For instance, its ion-exchange capabilities are being investigated for applications in batteries and sensors. The ability to precisely control the crystal structure and composition of sodium antimonate is crucial for realizing these advanced applications.

| Industrial Application | Desired Property Enhancement | Research Focus |

| Flame Retardants | Higher efficiency, halogen-free systems | Particle size optimization, surface chemistry modification |

| Glass & Ceramics | Improved optical properties | High-purity grades, controlled particle size distribution |

| Functional Materials | Enhanced ion-exchange capacity | Crystal structure and composition control |

Comprehensive Understanding of Environmental Transport and Transformation in Abiotic Systems

While sodium antimonate is considered to have low water solubility and its constituent metals are not readily bioavailable, understanding its long-term environmental fate is crucial. teck.com Research in this area is focused on elucidating the mechanisms of its transport and transformation in abiotic systems such as soil and water.

Studies are being conducted to determine the mobility of antimony released from materials containing sodium antimonate. This involves investigating how factors such as pH, redox potential, and the presence of other minerals in the soil affect the dissolution and speciation of antimony. Antimony can exist in different oxidation states (primarily +3 and +5), which have different toxicities and mobilities. nih.gov

The transformation of antimonate in the environment is another key area of investigation. Researchers are studying the abiotic processes that can lead to the reduction of Sb(V) to the more mobile and toxic Sb(III). This includes photochemical reactions and interactions with reducing agents naturally present in the environment.

Furthermore, there is a need for more comprehensive data on the sorption and desorption of antimony on various environmental matrices, such as clays, iron oxides, and organic matter. This information is essential for developing accurate models to predict the environmental transport of antimony and to assess the potential risks associated with its long-term presence in the environment.

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly being applied to the lifecycle of sodium antimonate, from its synthesis to its end-of-life.

A major focus is the development of sustainable synthesis processes that minimize waste and energy consumption. This includes the use of renewable raw materials and the design of catalytic routes that operate under milder reaction conditions. The hydrometallurgical methods mentioned earlier, which utilize waste streams, are a prime example of this trend. mdpi.com

There is also a growing emphasis on designing safer chemicals . Sodium antimonate is being promoted as a less toxic alternative to antimony trioxide in some applications, aligning with the green chemistry principle of reducing toxicity. um-material.com

The recycling and recovery of antimony from end-of-life products is another critical aspect of integrating green chemistry principles. Research is being conducted to develop efficient methods for extracting antimony from used flame retardants and other materials, which can then be used to produce new sodium antimonate. This not only conserves natural resources but also reduces the amount of waste sent to landfills. For example, advanced hydrometallurgical techniques are being employed to recover sodium antimonate from lead-acid battery recycling streams. pmarketresearch.com

By embracing these emerging trends and pursuing these future research directions, the scientific and industrial communities can continue to unlock the full potential of sodium antimonate monohydrate while minimizing its environmental impact.

Q & A

Q. What are the recommended methods for synthesizing sodium antimonate monohydrate in laboratory settings?

this compound can be synthesized via hydrometallurgical processing. A validated approach involves leaching sodium antimonate with hydrochloric acid (HCl) after pre-washing the compound with hot water to remove sodium residues. Adding 5–7% iron shavings (by mass) during leaching at 65–70°C reduces pentavalent antimony to trivalent, cuts leaching time from 3 hours to 0.5–1 hour, and increases antimony extraction efficiency to 99% . Alternative methods include sulfide-alkaline leaching using Na₂S (150–180 g/L) at a 6–8:1 liquid-to-solid ratio, though parameters require optimization .

Q. How can this compound be analytically detected and quantified in aqueous solutions?

The pharmacopeial flame test is a standard method: dissolve 0.1 g of the compound in 2 mL water, add 2 mL of 15% potassium carbonate, and boil. If no precipitate forms, add 4 mL potassium pyroantimonate TS and boil again. Cooling in ice water induces a dense precipitate, confirming sodium content. Flame tests yield an intense yellow color due to sodium ions . For precise quantification, inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) is recommended, referencing calibration curves from certified standards.

Q. What are the primary safety considerations when handling this compound in laboratory experiments?

this compound is toxic if inhaled or ingested and poses long-term risks to aquatic ecosystems. Researchers must:

- Use fume hoods and personal protective equipment (PPE) during synthesis or handling.

- Avoid contact with skin, eyes, or clothing.

- Store the compound in its original packaging under conditions specified in the safety data sheet (SDS), typically in a cool, dry, ventilated area .

- Neutralize waste with calcium hydroxide or carbonate before disposal to immobilize antimony .

Q. How does the toxicity profile of this compound compare to other antimony compounds?

Pentavalent antimony compounds (e.g., sodium antimonate) are less acutely toxic than trivalent forms (e.g., antimony trioxide). Oral LD₅₀ values for pentavalent antimony exceed 3,000 mg/kg in rodents, whereas trivalent forms show LD₅₀ values below 100 mg/kg. However, chronic exposure to this compound may still induce organotoxicity, necessitating rigorous exposure controls .

Q. What spectroscopic techniques are suitable for characterizing the structural properties of this compound?